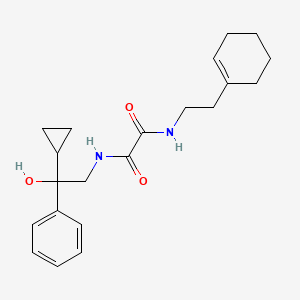

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

Description

This oxalamide derivative features a cyclohexenyl ethyl group at the N1 position and a cyclopropyl-hydroxy-phenyl ethyl group at the N2 position .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c24-19(22-14-13-16-7-3-1-4-8-16)20(25)23-15-21(26,18-11-12-18)17-9-5-2-6-10-17/h2,5-7,9-10,18,26H,1,3-4,8,11-15H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEIAMVRBPXXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide, with the CAS number 1286710-78-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H26N2O3, with a molecular weight of 294.39 g/mol. Its structure features a cyclohexene ring and an oxalamide functional group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H26N2O3 |

| Molecular Weight | 294.39 g/mol |

| CAS Number | 1286710-78-8 |

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential as a lead compound for antibiotic development.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of apoptosis-related proteins and inhibition of oncogenic signaling pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this oxalamide derivative has shown promise in reducing inflammation. Experimental models have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell growth.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote apoptosis in cancer cells or modulate immune responses.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and conformational stability of the compound when interacting with target proteins, supporting experimental findings regarding its biological activities.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant minimum inhibitory concentrations (MICs), suggesting strong antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Activity

A recent investigation into its anticancer effects revealed that treatment with this oxalamide significantly reduced cell viability in human breast cancer cell lines (MCF7), with IC50 values indicating potent cytotoxicity. Mechanistic studies showed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities with other oxalamides:

Key Observations:

Thermodynamic and Solubility Profiles

Evidence from analogous compounds provides indirect insights:

Q & A

Q. What are the established synthetic routes for this oxalamide derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via a stepwise coupling of cyclohexenylethylamine and cyclopropyl-hydroxy-phenylethylamine with oxalyl chloride. Critical parameters include:

- Temperature control : Excess heat may degrade the cyclopropane ring.

- Solvent choice : Anhydrous dichloromethane or THF minimizes hydrolysis of intermediates .

- Protecting groups : Temporary protection of the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) prevents side reactions during amide bond formation .

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Oxalyl chloride coupling | 65–72 | Anhydrous DCM, 0–5°C | |

| Carbodiimide-mediated | 58–63 | DMF, room temperature |

Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?

Structural validation requires a combination of:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles and stereochemistry, particularly for the cyclopropane and cyclohexene moieties .

- NMR spectroscopy : H NMR confirms proton environments (e.g., cyclopropyl CH at δ 0.5–1.2 ppm; cyclohexene protons at δ 5.5–6.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] expected for CHNO: 381.2278) .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assays be resolved?

Discrepancies often arise from assay-specific conditions:

- Solubility factors : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Incubate with liver microsomes to assess degradation of the cyclopropane ring, which may reduce activity in vivo vs. in vitro .

- Target selectivity : Perform competitive binding assays with radiolabeled ligands to rule off-target effects .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular docking : Use the SMILES string (e.g., O=C(NCCC1=CCCCC1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O) to model interactions with proteins like G-protein-coupled receptors .

- Molecular dynamics (MD) simulations : Assess stability of the cyclohexene moiety in hydrophobic binding pockets over 100-ns trajectories .

- Quantitative structure-activity relationship (QSAR) : Correlate substituent variations (e.g., cyclopropyl vs. cyclohexyl) with IC values from PubChem datasets .

Q. How can degradation of the cyclopropane and cyclohexene groups be mitigated in formulation studies?

- Lyophilization : Stabilizes the compound in solid form, reducing hydrolytic cleavage .

- pH optimization : Buffers at pH 6.5–7.0 minimize acid-catalyzed ring-opening of cyclopropane .

- Encapsulation : Lipid nanoparticles or cyclodextrin complexes protect against oxidative degradation .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

Discrepancies often stem from:

- Experimental methods : Shake-flask vs. HPLC-derived solubility values differ due to equilibrium vs. kinetic measurements .

- Polymorphism : Crystalline vs. amorphous forms (confirmed via powder XRD) exhibit 10–20x solubility differences .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.